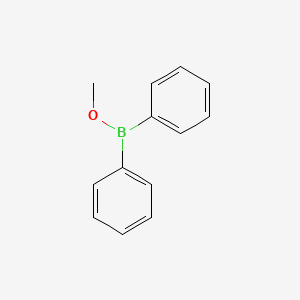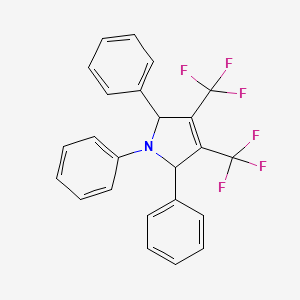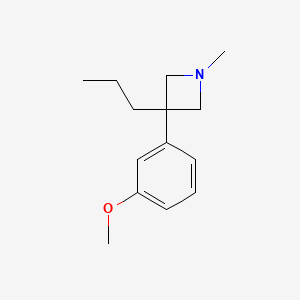
3-(3-methoxyphenyl)-1-methyl-3-propylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine is an organic compound that belongs to the azetidine class of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-3-propylazetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, propylamine, and methylamine.
Formation of Azetidine Ring: The key step involves the formation of the azetidine ring through a cyclization reaction. This can be achieved using various methods, including
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and scalability. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production and allow for precise control of reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production and offer advantages such as improved efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction reactions can produce primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of various substituted azetidines.
Scientific Research Applications
3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-3-propylazetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in cells, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic Acid: This compound shares the 3-methoxyphenyl group but differs in its overall structure and properties.
3-Methoxyphencyclidine: Another compound with a 3-methoxyphenyl group, known for its psychoactive properties.
Uniqueness
3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Its combination of the 3-methoxyphenyl group with the azetidine ring makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
23584-18-1 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-methyl-3-propylazetidine |
InChI |
InChI=1S/C14H21NO/c1-4-8-14(10-15(2)11-14)12-6-5-7-13(9-12)16-3/h5-7,9H,4,8,10-11H2,1-3H3 |
InChI Key |
SXZGGSCISJPTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


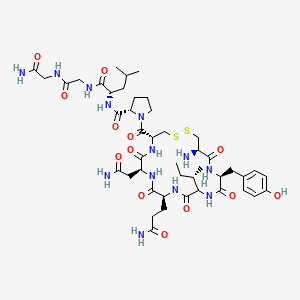

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
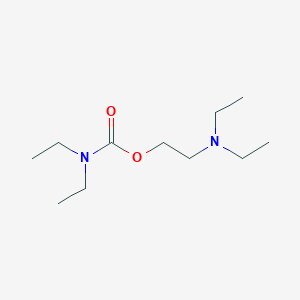
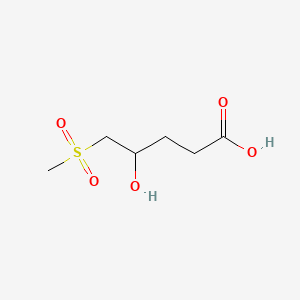
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
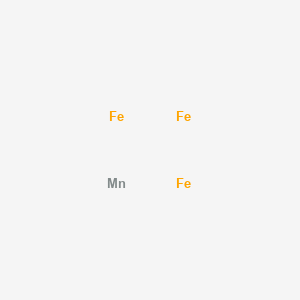


![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

